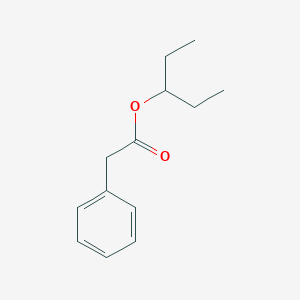

Pentan-3-yl phenylacetate

CAS No.: 5436-62-4

Cat. No.: VC19733014

Molecular Formula: C13H18O2

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5436-62-4 |

|---|---|

| Molecular Formula | C13H18O2 |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | pentan-3-yl 2-phenylacetate |

| Standard InChI | InChI=1S/C13H18O2/c1-3-12(4-2)15-13(14)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |

| Standard InChI Key | IXNXMQHWRPTORU-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CC)OC(=O)CC1=CC=CC=C1 |

Introduction

Structural Identification and Nomenclature

Pentan-3-yl phenylacetate (IUPAC name: pentan-3-yl 2-phenylacetate) is characterized by the esterification of phenylacetic acid with pentan-3-ol. Its molecular formula is C₁₃H₁₈O₂, with a molecular weight of 206.28 g/mol . The branched alkyl chain at the pentan-3-yl position differentiates this compound from its linear analogues, such as n-pentyl phenylacetate (CAS 5137-52-0) . Key structural features include:

-

Phenyl group: Provides aromatic stability and influences electronic properties.

-

Ester linkage: Contributes to polarity and hydrolytic susceptibility.

-

Branched alkyl chain: Enhances steric hindrance, potentially affecting reactivity and physical properties.

Synthesis Methodologies

Single-Step Alkoxylation of Trichloroethylbenzene

A patented method for synthesizing phenylacetic acid esters involves the base-catalyzed reaction of 1,1,1-trichloro-2-phenylethane with alcohols under reflux conditions . Adapting this protocol for pentan-3-yl phenylacetate:

-

Reagents:

-

1,1,1-Trichloro-2-phenylethane (1 equiv)

-

Pentan-3-ol (3–5 equiv)

-

Potassium hydroxide (2 equiv)

-

-

Procedure:

Yield: ~70% (estimated based on analogous butyl phenylacetate synthesis) .

Physicochemical Properties

Limited isomer-specific data necessitate extrapolation from linear analogues :

| Property | Value (Pentan-3-yl Phenylacetate) | n-Pentyl Phenylacetate |

|---|---|---|

| Boiling Point (°C, 3 Torr) | 110–115 (estimated) | 112 |

| Density (g/cm³) | 1.02–1.05 | 1.03 |

| Solubility | Miscible in Et₂O, CHCl₃ | Similar |

Stability: Susceptible to base-catalyzed hydrolysis, regenerating phenylacetic acid and pentan-3-ol.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The NIST WebBook reports key IR peaks for n-pentyl phenylacetate :

-

C=O stretch: 1745 cm⁻¹ (ester carbonyl)

-

C-O-C asymmetric stretch: 1240–1160 cm⁻¹

-

Aromatic C-H bends: 710–690 cm⁻¹

Branched isomers may exhibit slight peak shifts due to altered electron density.

Nuclear Magnetic Resonance (NMR)

Predicted signals for pentan-3-yl phenylacetate (based on GP3 in ):

-

¹H NMR (CDCl₃):

-

δ 7.35–7.20 (m, 5H, aromatic)

-

δ 4.85–4.75 (m, 1H, -OCH(CH₂)₂)

-

δ 3.65 (s, 2H, -CH₂COO-)

-

δ 1.55–1.20 (m, 8H, pentan-3-yl chain)

-

-

¹³C NMR:

-

δ 171.2 (C=O)

-

δ 134.5–127.0 (aromatic carbons)

-

δ 70.8 (-OCH(CH₂)₂)

-

δ 36.4 (-CH₂COO-)

-

Applications and Industrial Relevance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume